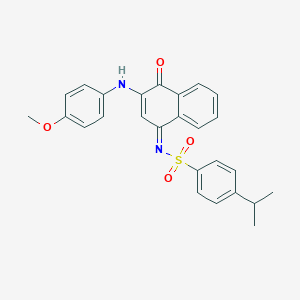
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. The compound was first synthesized in 2007 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets the nuclear export signal of CRM1, preventing it from binding to and transporting cargo proteins out of the nucleus. This leads to the accumulation of certain proteins in the nucleus, including tumor suppressor proteins, which can inhibit cell proliferation and induce apoptosis.
Biochemical and physiological effects:
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be dissolved in common solvents such as DMSO and ethanol. However, one limitation is that it may not be effective in all types of cancer and may have off-target effects on other proteins.
Direcciones Futuras
There are several potential future directions for research on 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CRM1. Another area of interest is the combination of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with other anti-cancer drugs to enhance its effectiveness. Additionally, the use of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with immunotherapy may have potential therapeutic applications in cancer treatment.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the reaction of 4-methoxyaniline with 1,4-naphthoquinone, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is a yellow powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of a protein called CRM1, which is involved in the transport of proteins out of the nucleus of cells. This inhibition leads to the accumulation of certain proteins in the nucleus, which can have anti-cancer effects. 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied in various cancer cell lines, including breast, prostate, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
Propiedades
Fórmula molecular |
C26H24N2O4S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-17(2)18-8-14-21(15-9-18)33(30,31)28-24-16-25(26(29)23-7-5-4-6-22(23)24)27-19-10-12-20(32-3)13-11-19/h4-17,27H,1-3H3/b28-24- |
Clave InChI |
PGWDVCRSMGOUCN-COOPMVRXSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)